molecular formula C22H21N3O4 B2443679 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone CAS No. 1903309-94-3

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone

Cat. No.: B2443679
CAS No.: 1903309-94-3
M. Wt: 391.427
InChI Key: LUTMOIKRQDUVIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H21N3O4 and its molecular weight is 391.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14-23-21(29-24-14)17-12-25(11-16(17)15-7-3-2-4-8-15)22(26)20-13-27-18-9-5-6-10-19(18)28-20/h2-10,16-17,20H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUTMOIKRQDUVIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone is a complex organic molecule that integrates a dihydrobenzo dioxin structure with a 1,2,4-oxadiazole moiety. This structural combination is significant for its potential biological activities, particularly in the field of medicinal chemistry. The oxadiazole ring is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C19H20N2O3\text{C}_{19}\text{H}_{20}\text{N}_2\text{O}_3

This structure features:

  • A dihydrobenzo[b][1,4]dioxin core which contributes to its lipophilicity and ability to penetrate biological membranes.
  • A 3-methyl-1,2,4-oxadiazol group known for its role in enhancing biological activity through various mechanisms.

The mechanism of action of this compound likely involves interactions with specific biological targets such as enzymes or receptors. The unique structural features allow it to fit into active sites or binding pockets of target molecules. Potential mechanisms include:

  • Inhibition of Enzymatic Activity : The oxadiazole moiety may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound could act as an antagonist or agonist at various receptors involved in cellular signaling pathways.

Anticancer Properties

Research has indicated that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant anticancer activity. Studies demonstrate that these compounds can selectively target cancer cells by inhibiting key enzymes and proteins involved in tumor growth:

Target Enzyme/Protein Mechanism Effect
TelomeraseInhibition of telomerase activityPrevents cancer cell immortality
HDACHistone deacetylase inhibitionAlters gene expression
Thymidylate SynthaseInhibitionDisrupts DNA synthesis

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. The oxadiazole derivatives have been reported to exhibit activity against various bacterial and fungal strains. This is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes.

Case Studies

  • Anticancer Activity Assessment : A study evaluated the cytotoxic effects of oxadiazole derivatives on different cancer cell lines (e.g., MCF-7 for breast cancer). Results showed significant inhibition of cell proliferation at micromolar concentrations, suggesting a strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Q & A

Q. What are the recommended synthetic routes for (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)methanone?

The synthesis typically involves multi-step reactions starting with precursor heterocycles. For example:

  • Step 1 : Condensation of a dihydrobenzo[d][1,4]dioxin derivative with a substituted pyrrolidine precursor under reflux in ethanol or DMF, using acetic acid as a catalyst .
  • Step 2 : Introduction of the 3-methyl-1,2,4-oxadiazole moiety via cyclization of an amidoxime intermediate with a carboxylic acid derivative at elevated temperatures (100–120°C) .
  • Purification : Recrystallization from ethanol/DMF mixtures (1:1) is effective for isolating high-purity products .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Chromatography : Use HPLC with a C18 column and acetonitrile/water gradient elution to assess purity (>95%).
  • Spectroscopy : Confirm the oxadiazole ring via IR (C=N stretch ~1600 cm⁻¹) and ¹³C NMR (resonances at ~165–170 ppm for oxadiazole carbons) .
  • Crystallography : Single-crystal X-ray diffraction using SHELXL software (via Olex2 interface) resolves stereochemistry and validates the pyrrolidine ring conformation .

Q. What experimental design principles apply to initial pharmacological screening?

  • In vitro assays : Prioritize target-specific assays (e.g., kinase inhibition, GPCR binding) due to the compound’s heterocyclic motifs. Use positive controls like staurosporine for kinase activity comparisons .
  • Dosage range : Start with 1–100 μM concentrations in triplicate, accounting for solubility limitations in DMSO (<0.1% final concentration) .

Q. How can researchers optimize reaction yields for the oxadiazole-forming step?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis to reduce reaction time from hours to minutes .
  • Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol; DMF often improves cyclization efficiency .

Q. What analytical techniques are critical for confirming stereochemistry in the pyrrolidine ring?

  • Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers.
  • NOESY NMR : Identify spatial proximity between the phenyl group and adjacent protons to assign stereochemistry .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the oxadiazole and dioxin moieties?

  • Analog synthesis : Systematically modify the oxadiazole’s methyl group (e.g., replace with CF₃ or aryl groups) and the dioxin’s substituents .
  • Biological testing : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2, P-gp ATPase) to map pharmacophore requirements .

Q. What computational methods predict the compound’s bioavailability and metabolic stability?

  • ADMET prediction : Use SwissADME or Schrödinger’s QikProp to calculate logP (target <5), PSA (<140 Ų), and CYP450 inhibition profiles .
  • Docking simulations : AutoDock Vina or Glide can model interactions with targets like the 5-HT₂A receptor, guided by the oxadiazole’s electron-deficient π-system .

Q. How should researchers resolve contradictions in biological activity data across different assay platforms?

  • Assay validation : Replicate results in orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out platform-specific artifacts .
  • Physicochemical profiling : Measure solubility, aggregation propensity, and membrane permeability (e.g., PAMPA) to identify confounding factors .

Q. What strategies mitigate synthetic challenges in scaling up the pyrrolidine-oxadiazole coupling step?

  • Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side reactions (e.g., oxadiazole ring-opening) .
  • Protecting groups : Use Boc or Fmoc protection on the pyrrolidine nitrogen to prevent undesired nucleophilic side reactions during coupling .

Q. How can advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the oxadiazole ring in acidic pH) using simulated gastric fluid .
  • Stability studies : Monitor degradation kinetics at 37°C in PBS (pH 7.4) and liver microsomes to guide formulation development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.